Methyl 2,4,6-trimethylbenzenesulfonate

Description

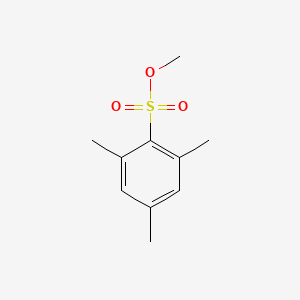

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXKHPUXNZJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536277 | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70920-59-1 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

Methyl 2,4,6-trimethylbenzenesulfonate (B281753) is the methyl ester of 2,4,6-trimethylbenzenesulfonic acid. cymitquimica.com The core structure consists of a benzene (B151609) ring substituted with three methyl groups at the 2, 4, and 6 positions, and a sulfonate group to which a methyl group is attached. This substitution pattern is derived from mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.org

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethylbenzenesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.29 g/mol cymitquimica.com |

| CAS Number | 70920-59-1 cymitquimica.com |

| Synonyms | 2,4,6-Trimethylbenzenesulfonic acid methyl ester, Methyl mesitylenesulfonate, 2-Mesitylenesulfonic acid, methyl ester cymitquimica.com |

Synthesis and Reactions

The synthesis of methyl 2,4,6-trimethylbenzenesulfonate (B281753) typically involves the reaction of a derivative of 2,4,6-trimethylbenzenesulfonic acid with a methylating agent. A general and analogous method for the preparation of sulfonate esters, such as methyl tosylate, involves the reaction of the corresponding sulfonyl chloride (in this case, 2,4,6-trimethylbenzenesulfonyl chloride) with methanol (B129727) in the presence of a base like sodium hydroxide. sciencemadness.org This reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The starting material, 2,4,6-trimethylbenzenesulfonic acid, can be prepared by the sulfonation of mesitylene (B46885) (1,3,5-trimethylbenzene). The subsequent conversion to the sulfonyl chloride can be achieved using standard chlorinating agents.

Methyl 2,4,6-trimethylbenzenesulfonate itself can act as a methylating agent in organic synthesis, similar to other methyl sulfonates like methyl benzenesulfonate. nbinno.com The mesityl group, due to its steric bulk, can influence the reactivity and selectivity of these reactions. wikipedia.org

Role As a Reagent in Organic Synthesis

The utility of methyl 2,4,6-trimethylbenzenesulfonate (B281753) and its derivatives extends to various areas of organic synthesis. The 2,4,6-trimethylbenzenesulfonyl group is a key functional moiety in several reagents. For instance, O-Mesitylenesulfonylhydroxylamine (MSH), a related derivative, is a well-known aminating and oxidizing reagent. chemicalbook.com

Derivatives such as 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized through the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide (B98524) with various aldehydes. nih.govmdpi.com These reactions demonstrate the versatility of the 2,4,6-trimethylbenzenesulfonyl core in constructing more complex molecular architectures. nih.govmdpi.com

Advanced Materials Applications of 2,4,6 Trimethylbenzenesulfonate Derivatives

The unique properties of the 2,4,6-trimethylbenzenesulfonate (B281753) group have led to its incorporation into advanced materials, particularly in the development of functional ionic liquids and as a tool in the synthesis of pharmaceutical intermediates.

Nitrogen and sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The synthesis of these complex molecules often relies on versatile building blocks and reagents. Derivatives of 2,4,6-trimethylbenzenesulfonic acid have demonstrated utility in this area.

For example, 2,4,6-trimethylbenzenesulfonyl hydrazones, synthesized from 2,4,6-trimethylbenzenesulfonohydrazide (B98524), serve as valuable intermediates. nih.govmdpi.com These hydrazones can undergo further chemical transformations to yield various heterocyclic systems. Research has shown that a series of novel 2,4,6-trimethylbenzenesulfonyl hydrazones exhibit potential as antimicrobial agents, highlighting their relevance as pharmaceutical intermediates. nih.govmdpi.comresearchgate.net The synthesis of these hydrazones is typically a straightforward one-step condensation reaction, making them accessible precursors for more complex drug-like molecules. nih.govmdpi.com The mesitylene (B46885) core within these structures can also be functionalized to create tritopic nitrogen-containing linkers, which are precursors to tetrazol-5-yl moieties, another important class of heterocycles in pharmaceutical research. researchgate.net

Thermoresponsive ionic liquids (ILs) are a class of smart materials that exhibit a lower critical solution temperature (LCST), allowing them to undergo reversible phase separation from water upon a change in temperature. nih.govrsc.org This property makes them highly promising for applications in separation processes, such as forward osmosis (FO) for desalination. consensus.appresearchgate.net

Tetrabutylammonium 2,4,6-trimethylbenzenesulfonate ([N₄₄₄₄]2,4,6-MeBnSO₃) is a notable example of a thermoresponsive ionic liquid that has been investigated as a drawing agent in FO. consensus.appresearchgate.net This IL demonstrates a cloud point temperature of approximately 57°C, above which it phase-separates from water, allowing for its recovery and reuse. researchgate.net The bulky and symmetric nature of the 2,4,6-trimethylbenzenesulfonate anion is thought to contribute to these thermoresponsive properties. nih.gov

Table 2: Performance Data of Tetrabutylammonium 2,4,6-trimethylbenzenesulfonate as a Draw Solute in Forward Osmosis

| Parameter | Value | Reference |

|---|---|---|

| Ionic Liquid (IL) | [N₄₄₄₄]2,4,6-MeBnSO₃ | researchgate.net |

| Concentration | 2 M | researchgate.net |

| Osmotic Pressure | ~58.92 bars | researchgate.net |

| Water Flux (Jv) | ~12.3 L m⁻² h⁻¹ | researchgate.net |

| Reverse Solute Flux (Js) | < 0.006 mol m⁻² h⁻¹ | researchgate.net |

| Cloud Point Temperature | ~57 °C | researchgate.net |

| Recovery via Thermal Precipitation | ~98% at 60 °C | researchgate.net |

Research has shown that [N₄₄₄₄]2,4,6-MeBnSO₃ can generate high osmotic pressure, leading to competitive water flux and very low reverse solute flux, which is crucial for efficient desalination. researchgate.netresearchgate.net Furthermore, it exhibits good thermal stability and low cytotoxicity, making it a promising and regenerable drawing agent for separation processes. consensus.appresearchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 2,4,6 Trimethylbenzenesulfonate Derivatives

Quantum Mechanical Studies of Electronic Structures

Quantum mechanical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical reactivity and physical properties. For derivatives of methyl 2,4,6-trimethylbenzenesulfonate (B281753), these studies can elucidate how the bulky and electron-donating methyl groups on the benzene (B151609) ring influence the sulfonate group.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing the properties of molecules that could function as nonlinear optical (NLO) chromophores. While specific DFT studies on NLO chromophores containing the 2,4,6-trimethylbenzenesulfonate anion are not extensively detailed in the literature, the methodology is widely applied to similar aromatic systems.

DFT calculations can determine key electronic properties such as molecular electrostatic potential (MEP), dipole moments, and polarizability, which are crucial for NLO applications. The MEP provides a visual representation of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. researchgate.net For a related compound, 2,4,6-trimethylbenzene sulphonyl chloride, DFT calculations have been used to visualize the molecular electrostatic potential surface, showing electronegative potential concentrated around the oxygen atoms of the sulfonyl group and electropositive potential in the regions of the methyl groups. researchgate.net Such analyses are foundational for designing molecules with specific electronic properties.

Theoretical calculations are instrumental in predicting the optical properties of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic absorption properties and chemical reactivity of a molecule. researchgate.net

For the related 2,4,6-trimethylbenzene sulphonyl chloride, quantum chemical calculations have been performed to determine these values. researchgate.net A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron, which corresponds to absorption at longer wavelengths. These calculations also help in understanding electronic charge transfer within the molecule. researchgate.net Such computational approaches allow for the screening and design of derivatives with tailored optical and electronic characteristics before undertaking synthetic work.

Table 1: Calculated Electronic Properties of a Related Derivative (2,4,6-trimethylbenzene sulphonyl chloride) This table is illustrative of the types of data generated from DFT calculations for similar structures.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.15 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.56 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.59 eV | Correlates with molecular stability and optical properties. |

| Dipole Moment | 5.86 Debye | Measures the overall polarity of the molecule. |

Theoretical Modeling of Reaction Kinetics and Mechanisms

Computational modeling is a key tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally.

Derivatives of 2,4,6-trimethylbenzenesulfonate can undergo nucleophilic substitution reactions at the sulfonyl group. While the precise mechanism remains a subject of investigation, computational studies on analogous systems provide significant insights. eurjchem.com Theoretical assessments, often using DFT, can model the reaction coordinate for a proposed mechanism, such as a concerted pathway or a stepwise pathway involving an intermediate. eurjchem.comresearchgate.net

Studies on the reaction of amines with related sulfonium (B1226848) salts have utilized DFT at the B3LYP/6-31+G level to map the energy changes along the reaction coordinate. nih.govresearchgate.net These models can also incorporate solvent effects using methods like the polarizable continuum model (PCM), which is crucial as solvent polarity can significantly alter reaction pathways and activation energies. nih.govresearchgate.net For example, in some methyl transfer reactions, the reaction profile simplifies greatly in polar solvents like DMSO compared to the gas phase or nonpolar solvents. nih.govresearchgate.net

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can optimize the geometry of the TS and calculate its energy, which is used to determine the activation energy (ΔG‡) of the reaction. A lower activation energy corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. mdpi.com This analysis yields a detailed energy profile that maps the energy of the system as the reaction progresses. For nucleophilic substitution reactions, these profiles can reveal whether the reaction proceeds through a single transition state (a concerted mechanism) or involves intermediates with their own associated transition states (a stepwise mechanism). nih.gov The energy profiles for reactions of trimethylsulfonium (B1222738) ions with amines, for instance, show a complex path in the gas phase with multiple reaction complexes, which simplifies in polar solvents. nih.govresearchgate.net

Intermolecular Interactions and Crystal Lattice Energetics

In the solid state, the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational methods are essential for quantifying these forces and predicting crystal structures and their stability.

The stability of a molecular crystal is described by its lattice energy, which is the energy released when molecules come together from the gas phase to form a crystal. mdpi.com The many-body expansion is a technique that breaks down the total lattice energy into contributions from individual molecules (monomers), pairs (dimers), triplets (trimers), and so on, making the calculation more manageable. nsf.gov

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate and decompose the interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and London dispersion forces. nsf.gov This allows for a detailed understanding of what holds the crystal together. For instance, in crystals of some organic molecules, dispersion forces are the dominant stabilizing interaction, while in others, electrostatic forces like hydrogen bonds are key. semanticscholar.org

For derivatives like 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, for which the crystal structure has been determined, computational analysis could reveal the specific interactions, such as π-stacking or weaker van der Waals forces, that dictate the molecular packing. eurjchem.com Studies on other substituted trimethylbenzene systems, such as dibromomesitylene, have used DFT to analyze how intermolecular forces in the crystal affect the rotational barriers of the methyl groups. rsc.org Such analyses are crucial for crystal engineering, where the goal is to design crystals with desired physical properties. semanticscholar.orged.ac.uk

Hirshfeld Surface and 2D Fingerprint Analyses of Packing Interactions

No published data from Hirshfeld surface analysis or 2D fingerprint plots for Methyl 2,4,6-trimethylbenzenesulfonate are available to detail the intermolecular packing interactions.

Computational Studies of Hydrogen Bonding Networks

There are no specific computational studies on the hydrogen bonding networks of this compound in the available scientific literature.

Spectroscopic and Crystallographic Characterization of 2,4,6 Trimethylbenzenesulfonate Compounds

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction is a powerful tool for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in understanding the structural nuances of 2,4,6-trimethylbenzenesulfonate (B281753) esters and salts.

The synthesis and crystallographic characterization of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate have been described, providing valuable data on its molecular structure. eurjchem.comeurjchem.com The compound crystallizes in the monoclinic space group P2₁/c. eurjchem.com X-ray diffraction analysis performed at 173 K revealed the specific arrangement of the atoms and the conformation of the molecule. eurjchem.com

A key feature of the molecular structure is the gauche orientation of the two aryl rings with respect to each other, with a C7–S1–O1–C1 torsion angle of 73.8(2)°. eurjchem.com The sulfonate group exhibits typical bond lengths, with S=O bond distances of 1.4198(19) Å and 1.4183(19) Å, and an S–O ester bond length of 1.6387(18) Å. eurjchem.comeurjchem.com The bond angles around the sulfur atom, specifically the O2=S1=O3 angle of 119.19(12)° and the C7–S1–O1 angle of 102.13(11)°, are characteristic of phenyl arenesulfonates that adopt a gauche conformation around the S–O ester bond. eurjchem.com

Table 1: Crystal Data and Structure Refinement for 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate. eurjchem.comeurjchem.com

| Parameter | Value |

| Empirical formula | C₁₅H₁₄N₂O₇S |

| Formula weight | 366.35 |

| Temperature | 173.15 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 6.8773(10) Å |

| b | 8.9070(14) Å |

| c | 25.557(4) Å |

| β | 93.0630(18)° |

| Volume | 1563.3(4) ų |

| Z | 4 |

| Calculated density | 1.557 g/cm³ |

| Absorption coefficient | 0.251 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.0457, wR₂ = 0.1306 |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in the ammonium (B1175870) salt of 2,4,6-trimethylbenzenesulfonate. nih.gov Two polymorphs, one monoclinic (I) and one orthorhombic (II), have been identified and characterized. nih.gov The study of these polymorphs is crucial as different crystal forms can exhibit different physical properties.

Both polymorphs feature N⁺-H···O⁻ hydrogen bonds between the ammonium cations and the sulfonate anions. nih.gov However, the hydrogen-bonding patterns differ, leading to distinct packing structures. nih.gov Both structures are based on a thick-sheet arrangement where the ammonium cations are situated between two layers of 2,4,6-trimethylbenzenesulfonate anions. nih.gov In the monoclinic form (I), the aromatic rings of the anions are nearly coplanar, forming parallel sheets. nih.gov In contrast, the orthorhombic form (II) displays antiparallel sheets, with the anions adopting a herring-bone packing arrangement within the sheets. nih.gov The angle between the planes of the aromatic rings in the orthorhombic polymorph is 78.76(8)°. nih.gov

The sulfonate group is the key functional group in these compounds, and its geometry is well-characterized by X-ray crystallography. In 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, the sulfur atom is in a tetrahedral environment. nih.gov The S=O bond lengths are consistently found to be around 1.42 Å, while the S–O ester bond is longer, approximately 1.64 Å. eurjchem.comeurjchem.com For comparison, a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) shows S=O bond lengths of 1.415(3) Å and 1.414(3) Å, and an S–O ester bond length of 1.634(3) Å. nih.gov The bond angle between the two doubly bonded oxygen atoms (O=S=O) is typically larger than the other angles around the sulfur atom, reflecting the repulsive forces between the electron-dense double bonds. eurjchem.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, purity, and structural details of 2,4,6-trimethylbenzenesulfonate compounds in various physical states.

NMR spectroscopy is a primary tool for the characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, the ¹H NMR spectrum (in CDCl₃) shows distinct signals for the aromatic protons and the methyl groups. eurjchem.com The aromatic protons of the 2,4,dinitrophenyl group appear at 8.75 (d, J = 2.8 Hz), 8.44 (dd, J = 9.0, 2.8 Hz), and 7.58 (d, J = 9.0 Hz) ppm. eurjchem.com The two equivalent aromatic protons of the trimethylbenzene moiety appear as a singlet at 7.03 ppm. eurjchem.com The six protons of the two ortho-methyl groups resonate as a singlet at 2.57 ppm, while the three protons of the para-methyl group appear as a singlet at 2.35 ppm. eurjchem.com

The ¹³C NMR spectrum further confirms the structure with signals corresponding to all the unique carbon atoms in the molecule. eurjchem.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate in CDCl₃. eurjchem.com

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 8.75 | d | 2.8 | 2,4-dinitrophenyl |

| Ar-H | 8.44 | dd | 9.0, 2.8 | 2,4-dinitrophenyl |

| Ar-H | 7.58 | d | 9.0 | 2,4-dinitrophenyl |

| Ar-H | 7.03 | s | 2,4,6-trimethylphenyl | |

| o-CH₃ | 2.57 | s | 2,4,6-trimethylphenyl | |

| p-CH₃ | 2.35 | s | 2,4,6-trimethylphenyl | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Aromatic C | 146.12, 145.70, 145.16, 142.95, 140.84, 132.39, 129.55, 128.57, 126.21, 121.62 | Aromatic Carbons | ||

| o-CH₃ | 22.87 | Ortho Methyl Carbons | ||

| p-CH₃ | 21.34 | Para Methyl Carbon |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The sulfonate group has characteristic vibrational frequencies that are readily identifiable in an IR spectrum.

The key vibrational modes for a sulfonate group are the asymmetric and symmetric S=O stretching vibrations. blogspot.com For sulfonates in general, the strong asymmetric S=O stretch typically appears around 1350 cm⁻¹, and the strong symmetric stretch is observed around 1175 cm⁻¹. blogspot.com The S-O stretching vibration gives rise to several strong bands in the 1000-750 cm⁻¹ region. blogspot.com In sulfonated compounds, the S=O stretching vibrations can be observed in the ranges of 1140-1250 cm⁻¹ and 1030-1070 cm⁻¹. researchgate.net For instance, in a related compound, 2,4,6-trimethylbenzene sulphonyl chloride, strong absorption bands at 1388 and 1169 cm⁻¹ were assigned to the asymmetric and symmetric SO₂ stretching vibrations, respectively. researchgate.net

UV-Vis-NIR and Photoluminescence (PL) Spectroscopy for Optical Characterization of NLO Crystals

The optical properties of nonlinear optical (NLO) crystals are of paramount importance for their potential applications in photonics and optoelectronics. UV-Vis-NIR and photoluminescence spectroscopy are fundamental techniques employed to characterize the linear and emissive properties of these materials, providing insights into their electronic structure, transparency window, and potential for light emission. In the context of NLO crystals containing the 2,4,6-trimethylbenzenesulfonate anion, such as 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), these spectroscopic analyses are crucial for determining their suitability for various optical applications.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is utilized to determine the transmission and absorption characteristics of a material across a broad range of the electromagnetic spectrum. The transparency of an NLO crystal is a critical factor, as it defines the spectral range in which the material can be effectively used for frequency conversion processes without significant absorption losses.

For DSTMS crystals, studies have revealed a wide transparency window extending from the visible to the near-infrared region. optica.orgresearchgate.net The linear absorption coefficients for light polarized along the dielectric axes have been measured in the transparency range from 600 to 2000 nm. optica.orgresearchgate.net This broad transparency is a desirable feature for NLO applications, including terahertz (THz) wave generation. The lower cut-off wavelength is a key parameter derived from the UV-Vis spectrum, and for DSTMS, it is an important factor in determining its optical band gap. The optical band gap of the DSTMS crystal has been reported to be 2.28 eV. researchgate.net

The absorption coefficient (α) is another critical parameter obtained from these measurements. In the telecommunication wavelength range at 1.55 μm, DSTMS crystals exhibit a low absorption coefficient of less than 0.7 cm⁻¹. optica.orgresearchgate.net This low absorption is advantageous for applications requiring high power laser sources, as it minimizes thermal damage to the crystal. The UV-Vis-NIR spectrum provides essential data for calculating other important optical constants, such as the refractive index. researchgate.netrsc.org

Table 1: Linear Optical Properties of DSTMS Crystal

| Parameter | Value | Wavelength Range/Point | Reference |

|---|---|---|---|

| Transparency Range | 600 - 2000 nm | - | optica.orgresearchgate.net |

| Optical Band Gap | 2.28 eV | - | researchgate.net |

| Absorption Coefficient (α) | < 0.7 cm⁻¹ | 1.55 μm | optica.orgresearchgate.net |

| Birefringence (Δn) | 0.5 | - | researchgate.net |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the electronic structure and emissive properties of materials. It involves the excitation of a sample with photons of a specific energy, followed by the detection of the emitted photons as the material relaxes to a lower energy state. The resulting spectrum provides information about the energy levels and defect states within the material.

The photoluminescence (PL) spectrum of DSTMS crystals has been recorded to understand their emission properties. researchgate.netrsc.org For a similar stilbazolium derivative, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene (B151609) sulfonate (DSFS), the emission wavelength was found to be in the red region at 620 nm, which was confirmed from photoluminescence spectroscopy. rsc.org Another stilbazolium derivative, 4-(4-methoxystyryl)-1-methylpyridinium 4-chlorobenzenesulfonate (B8647990) (MBSC), exhibits a strong blue emission peak at 485 nm and a green emission at 521 nm. ijsrst.comijsrst.com While detailed quantitative PL data for DSTMS, such as quantum yield and lifetime, are not extensively reported in the available literature, the qualitative analysis confirms its emissive nature. The study of the PL properties is crucial as it can indicate the presence of defects or impurities within the crystal lattice, which can influence the NLO performance.

Table 2: Photoluminescence Emission of Stilbazolium-based NLO Crystals

| Compound | Emission Wavelength(s) | Emission Color | Reference |

|---|---|---|---|

| 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) | 620 nm | Red | rsc.org |

| 4-(4-methoxystyryl)-1-methylpyridinium 4-chlorobenzenesulfonate (MBSC) | 485 nm, 521 nm | Blue, Green | ijsrst.comijsrst.com |

Q & A

Q. What are the optimized synthetic routes for Methyl 2,4,6-trimethylbenzenesulfonate, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution reactions. A key method involves using a biphasic system (1:1 THF/water with K₂CO₃) to enhance reaction efficiency and reduce environmental impact. Phase-transfer conditions under mild temperatures (e.g., 25°C) yield high-purity sulfonate esters by minimizing side reactions. The use of K⁺ ions facilitates the formation of transition states, accelerating the reaction . For purification, direct crystallization from the reaction mixture is effective, avoiding column chromatography .

Q. How is the crystal structure of this compound characterized, and what non-covalent interactions stabilize its lattice?

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, β = 93.0630(18)°, V = 1563.3(4) ų .

Key structural features include: - S=O bond lengths: 1.4198(19) Å and 1.4183(19) Å.

- S–O–C torsion angle: 73.8(2)°, indicating a gauche conformation.

Non-covalent interactions include S=O⋯N (3.077 Å) and π-π stacking (3.723 Å interplanar distance), forming supramolecular layers .

Advanced Research Questions

Q. How does this compound contribute to nonlinear optical (NLO) materials for terahertz (THz) generation?

Derivatives like DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) exhibit strong NLO properties due to their hyperpolarizability (β ~ 10⁻²⁷ esu) and phase-matching capabilities. The sulfonate group enhances thermal stability (decomposition >200°C) and THz transparency, enabling electric fields up to GV/m . Crystal growth via slow evaporation from methanol yields large single crystals (e.g., 10 × 5 × 2 mm³) with low optical loss (<0.5 cm⁻¹ at 1.5 THz) .

Q. What mechanistic insights explain the role of K⁺ ions in sulfonate ester formation, and how do competing pathways affect reaction outcomes?

K⁺ stabilizes the leaving group (Cl⁻) during nucleophilic substitution, lowering the activation energy. Competing mechanisms include:

Direct displacement : K⁺ coordinates with sulfonate oxygen, facilitating attack by the methyl group.

Rearrangement pathways : Intermediate formation of pyridinium salts (e.g., 2,4-dinitrophenyl pyridinium tosylate) may occur under polar aprotic conditions .

Contradictions arise in proposed transition states; DFT studies are recommended to resolve ambiguities in sulfur vs. carbon reactivity .

Q. How do thermal and photolytic degradation pathways of this compound impact its stability in optoelectronic devices?

Thermogravimetric analysis (TGA) shows stability up to 180°C, with decomposition yielding SO₂ and methyl radicals. Photolysis under UV (254 nm) cleaves the S–O bond, forming 2,4,6-trimethylbenzenesulfonic acid. Encapsulation in polymer matrices (e.g., PMMA) reduces degradation rates by 40% .

Q. Can this compound be integrated into ionic liquids for biotechnological applications?

Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate forms thermoresponsive ionic liquids with lower critical solution temperature (LCST) behavior. These systems enable protein partitioning (e.g., cytochrome c) with >90% recovery in biphasic aqueous phases, driven by hydrophobic and electrostatic interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported S=O bond lengths across studies: How should researchers validate structural data?

Bond lengths vary between 1.4198(19) Å and 1.423 Å in analogous sulfonates. Cross-validation using Raman spectroscopy (S=O stretching ~1150 cm⁻¹) and neutron diffraction is advised to resolve uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.